5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one
Overview
Description
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one, also known as CMP-oxazolone, is a synthetic small molecule that has been studied for its potential therapeutic applications. CMP-oxazolone has been shown to have a wide range of biological activities, such as anti-inflammatory, anti-cancer and anti-viral effects. CMP-oxazolone has also been investigated for its ability to modulate the activity of various enzymes and receptors.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate This study discusses the synthesis and detailed structural analysis of a compound with a benzo[d]oxazole structure. The structural confirmation was achieved through methods like IR, 1H and 13C NMR spectroscopy, and X-ray single crystal structure determination. The compound exhibited specific intramolecular hydrogen bonds and torsion angles, highlighting its intricate molecular architecture (Marjani, 2013).
Crystallography and Molecular Configuration
Crystal and Molecular Structures of Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine This paper provided crystal structures for compounds with chloro-methylpyrimidin-ylamine components, revealing significant hydrogen-bonding interactions and layer structures within the crystals. This insight is crucial for understanding the molecular configuration and potential applications of such compounds (Odell et al., 2007).
Biological Activity and Molecular Docking
Insight into the Halogen Bonding between PA-1 Ligand and Pyruvate Dehydrogenase Complex E1 Component by Crystal Structure, DFT Calculation, and Molecular Docking This research explored the binding mode of a compound similar in structure to 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one. It emphasized the role of intermolecular hydrogen bonding and halogen bonding in biological activities and molecular docking, providing a foundation for understanding how similar compounds could interact at the molecular level (He et al., 2020).
Antibacterial Evaluation
Thiazolo[4,5-d]pyrimidines Synthesis and Antibacterial Evaluation
The study synthesized derivatives similar to the 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one and assessed their antibacterial properties. This research could be significant in evaluating the potential antibacterial application of similar compounds (Rahimizadeh et al., 2011).
properties
IUPAC Name |
5-[(2-chloro-5-methylpyrimidin-4-yl)amino]-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-6-5-14-11(13)17-10(6)15-7-2-3-9-8(4-7)16-12(18)19-9/h2-5H,1H3,(H,16,18)(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBQURRLOOQIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC3=C(C=C2)OC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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